molecular formula C10H11NO3 B8105478 2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one

2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one

Cat. No.: B8105478
M. Wt: 193.20 g/mol
InChI Key: QZLJXDLGJVCXFA-UHFFFAOYSA-N
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Description

2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzene ring fused to an isoxazole ring, with an ethyl group at the 2-position and a methoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-6-methoxybenzohydroxamic acid with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate nitrile oxide, which then undergoes cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid
  • 6-methoxybenzo[d]isoxazol-3-ylamine
  • 2-ethyl-5-methoxybenzo[d]isoxazol-3(2H)-one

Uniqueness

2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the methoxy group at the 6-position can affect the compound’s ability to interact with biological targets, making it distinct from other isoxazole derivatives.

Properties

IUPAC Name

2-ethyl-6-methoxy-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-11-10(12)8-5-4-7(13-2)6-9(8)14-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLJXDLGJVCXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(O1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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